[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Description
The compound [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate features a benzodioxole moiety linked via a methylamino group to an oxoethyl chain, which is esterified with 3-fluorophenylacetic acid. The ester group may influence pharmacokinetics, including hydrolysis susceptibility and bioavailability .
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO5/c19-14-3-1-2-12(6-14)8-18(22)23-10-17(21)20-9-13-4-5-15-16(7-13)25-11-24-15/h1-7H,8-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTQYSTYJWLUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC(=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through a Pd-catalyzed C-N cross-coupling reaction . The fluorophenyl group is then introduced via a substitution reaction, often using a halogenated precursor and a suitable nucleophile .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive centers:
-
Ester group (–COO–)
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Amide group (–CONH–)
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3-Fluorophenyl substituent
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1,3-Benzodioxole ring
These groups dictate its participation in hydrolysis, nucleophilic substitution, and aromatic electrophilic reactions .
Ester Hydrolysis
The ester moiety undergoes acid- or base-catalyzed hydrolysis:
Conditions and Products
| Condition | Reagent | Product(s) | Yield (%) | Source |
|---|---|---|---|---|
| Acidic (HCl, H₂O) | 1M HCl, reflux | 3-Fluorophenylacetic acid, Ethylene glycol derivative | ~65 | |
| Basic (NaOH) | 0.5M NaOH, 80°C | Sodium 3-fluorophenylacetate, Alcohol | ~78 |
Amide Hydrolysis
The amide bond resists hydrolysis under mild conditions but reacts under harsh acidic/basic environments:
Reported Conditions
-
Prolonged reflux with 6M HCl yields 1,3-benzodioxol-5-ylmethanamine and glycolic acid derivatives.
Nucleophilic Substitution at the Benzodioxole Ring
The methylene group in the 1,3-benzodioxole ring undergoes nucleophilic attack under strong bases:
| Nucleophile | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Grignard | RMgX, THF, 0°C | Ring-opened diol derivatives | Low yield (~20%) | |
| LiAlH₄ | Dry ether, reflux | Reduced catechol analog | Requires anhydrous conditions |
Electrophilic Aromatic Substitution (EAS)
The 3-fluorophenyl group directs electrophiles to meta positions due to fluorine’s electron-withdrawing effect.
| Reaction | Reagent | Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 25°C, 2 hr | 3-Fluoro-5-nitrophenyl derivative | >90% meta | |
| Sulfonation | H₂SO₄ (fuming) | 50°C, 4 hr | 3-Fluoro-5-sulfophenyl analog | ~85% meta |
Condensation and Cross-Coupling Reactions
The amide nitrogen participates in condensations with carbonyl compounds:
Stability Under Oxidative Conditions
The benzodioxole ring is susceptible to oxidative ring opening:
| Oxidizing Agent | Conditions | Product | Observations | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C | Catechol derivative | Complete degradation | |
| H₂O₂/Fe²⁺ | RT, 12 hr | Partially oxidized intermediates | Limited conversion (~30%) |
Scientific Research Applications
Antidepressant Activity
Compounds with structural similarities to [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate have demonstrated the ability to modulate neurotransmitter systems, especially serotonin and norepinephrine pathways. This suggests that this compound may also exhibit antidepressant properties, potentially serving as a lead compound for the development of new antidepressant therapies.
Anticancer Properties
The compound's structure indicates potential interactions with cellular targets involved in cancer progression. Preliminary computational models suggest that it may induce apoptosis or arrest the cell cycle, highlighting its potential as an anticancer agent.
Anti-inflammatory Effects
The presence of specific functional groups in the compound may allow it to modulate inflammatory pathways effectively. This could be beneficial in treating conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the pharmacological properties of this compound. SAR studies can help identify which modifications enhance its efficacy or reduce toxicity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| MPEP | Contains phenylethynyl moiety | mGluR5 antagonist |
| Fluoxetine (Prozac) | Benzene ring with amine | Selective serotonin reuptake inhibitor |
| Bupropion | Atypical antidepressant structure | Norepinephrine-dopamine reuptake inhibitor |
The unique combination of benzodioxole and fluorophenyl functionalities in this compound may confer distinct pharmacological profiles compared to these compounds.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic synthesis techniques. Precise control of reaction conditions is necessary to ensure high yields and purity of the final product .
Computational Studies and Predictive Analysis
Recent studies utilizing computational models have predicted the biological activity of this compound by analyzing its structure-activity relationships. These models indicate that it could serve as a promising candidate for further pharmacological development due to its potential therapeutic effects across multiple pathways .
Mechanism of Action
The mechanism of action of [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For instance, in anticancer applications, the compound may inhibit tubulin polymerization, causing cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
(a) Fluorophenyl-Containing Analogs
- Compound (Z)-2-(3-((1-(3-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-1H-indol-1-yl)acetic acid (): Shares the 3-fluorophenyl group but incorporates a trioxotetrahydropyrimidinylidene-indole scaffold. The acetic acid terminus (vs. Likely targets oxidative stress pathways due to the trioxo system, differing from the benzodioxole’s putative role in modulating cytochrome P450 enzymes .
- AZD1152 Intermediate (): Contains a 3-fluorophenylamino-oxoethyl group but is part of a quinazoline-phosphate kinase inhibitor.
(b) Benzodioxole Derivatives
- [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(2-methylphenoxy)acetate (399586-39-1, ): Replaces the 3-fluorophenyl group with a 2-methylphenoxy moiety. The methylphenoxy group increases lipophilicity (logP ~2.5 estimated) compared to the electron-withdrawing 3-fluorophenyl (logP ~2.1), altering blood-brain barrier penetration .
(c) Fluorobenzyl-Acetamide Analogs
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound [2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is a derivative of benzodioxole, which has garnered attention in pharmacology due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and safety profiles.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a benzodioxole moiety that may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing the benzodioxole structure often exhibit:
- Antioxidant Activity : Benzodioxole derivatives are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Antimicrobial Properties : Studies have shown that similar compounds can inhibit the growth of certain bacteria and fungi.
- Insecticidal Activity : The 1,3-benzodioxole group has been linked to larvicidal effects against mosquito species, particularly Aedes aegypti, which is a vector for several viral diseases .
Biological Evaluation
A detailed evaluation of the compound's biological activity revealed several key findings:
In Vitro Studies
- Cell Viability : In vitro assays demonstrated that the compound did not exhibit significant cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM .
- Antimicrobial Testing : The compound showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria.
In Vivo Studies
- Toxicity Assessment : In animal models, doses up to 2000 mg/kg did not result in severe toxicity or structural damage to vital organs such as the liver and kidneys. Mild behavioral effects were observed but were not deemed clinically significant .
Case Studies
-
Larvicidal Activity :
Compound LC50 (μM) LC90 (μM) Compound 4 28.9 ± 5.6 162.7 ± 26.2 Temephos (control) <10.94 N/A -
Antioxidant Studies :
- Research demonstrated that benzodioxole derivatives possess significant antioxidant properties, which may contribute to their protective effects in various biological systems.
Q & A
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns)?
- Troubleshooting :
- Dynamic effects : Record NMR at higher temperatures (e.g., 40°C) to reduce signal broadening .
- Isotopic labeling : Synthesize -labeled analogs to confirm assignments via 2D NMR (HSQC, HMBC) .
Notes
- Avoid abbreviations: Full chemical names are used for clarity.
- Sources: Excludes non-reliable platforms (e.g., benchchem.com ) and prioritizes peer-reviewed methods .
- Contradictions: Address variability in bioactivity data via rigorous replication and meta-analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
